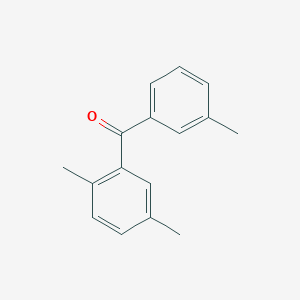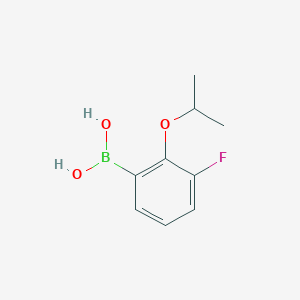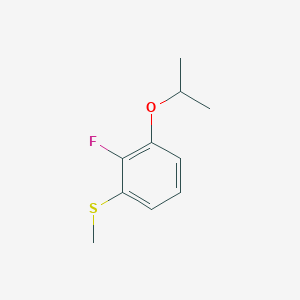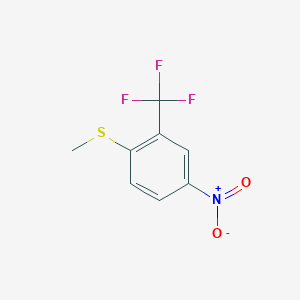
(4-Chloro-2-fluorophenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of (4-Chloro-2-fluorophenyl)(methyl)sulfane is represented by the InChI code: 1S/C7H6ClFS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 . This indicates that the compound consists of a single carbon atom, seven hydrogen atoms, one chlorine atom, one fluorine atom, and one sulfur atom .Physical And Chemical Properties Analysis
(4-Chloro-2-fluorophenyl)(methyl)sulfane is a liquid at room temperature . Its molecular weight is 176.64 g/mol.Wissenschaftliche Forschungsanwendungen
Guanidinium-Functionalized Anion Exchange Polymer Electrolytes
Research by Kim et al. (2011) highlights the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through activated fluorophenyl-amine reaction, followed by methylation. This method provides precise control over cation functionality, directly incorporating guanidinium into stable phenyl rings, thus enhancing the polymer's applicability in electrolyte membranes for energy devices Kim et al., 2011.
High Refractive Index Transparent Polyimides
Tapaswi et al. (2015) synthesized transparent polyimides (PIs) with high refractive indices and small birefringence using thiophenyl-substituted benzidines, which were obtained from the reduction of (3-nitrophenyl)(phenyl)sulfane derivatives. These materials exhibit good thermomechanical stabilities, making them suitable for optoelectronic applications Tapaswi et al., 2015.
Sulfonation Intermediacy in Phenyl Hydrogen Sulfates
Wit et al. (2010) investigated the sulfonation of methyl phenyl sulfate, demonstrating the role of phenyl hydrogen sulfates in the sulfonation process of phenols. This study provides insights into the mechanisms of sulfonation, relevant for chemical synthesis and industrial applications Wit et al., 2010.
Green-emitting Iridium(III) Complexes
Constable et al. (2014) developed [Ir(C^N)2(bpy)][PF6] complexes with cyclometallating ligands containing fluoro, sulfane, or sulfone groups. These complexes, particularly the sulfone derivatives, are green emitters with high photoluminescence quantum yields, suggesting their potential use in OLEDs and light-emitting devices Constable et al., 2014.
Antimicrobial Activity of Sulfide and Sulfone Derivatives
Badiger et al. (2013) synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide and evaluated their antimicrobial activity. This research explores the potential of these compounds as antimicrobial agents, highlighting the importance of (4-Chloro-2-fluorophenyl)(methyl)sulfane derivatives in developing new pharmaceuticals Badiger et al., 2013.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
Wirkmechanismus
Mode of Action
As a sulfur-based organic compound, it may interact with biological systems through the formation of covalent bonds with sulfur-containing amino acids in proteins, potentially altering their function .
Pharmacokinetics
Given its molecular weight of 17664 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.
Eigenschaften
IUPAC Name |
4-chloro-2-fluoro-1-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZOENDXICGBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-fluorophenyl)(methyl)sulfane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methoxy-pyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)









